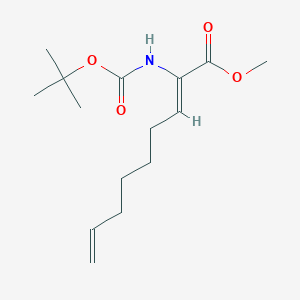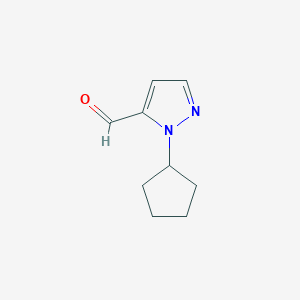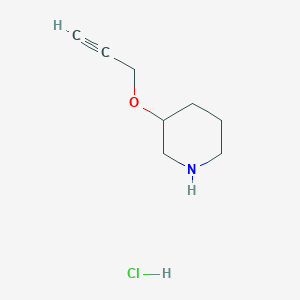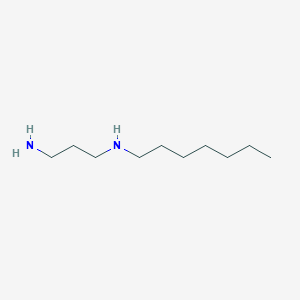
4-(4-Phenoxyphenoxy)piperidine hydrochloride
Übersicht
Beschreibung
4-(4-Phenoxyphenoxy)piperidine hydrochloride is a chemical compound with the CAS Number: 942194-86-7 . It has a molecular weight of 305.8 .
Molecular Structure Analysis
The molecular formula of 4-(4-Phenoxyphenoxy)piperidine hydrochloride is C17H20ClNO2 . The InChI code is 1S/C17H19NO2.ClH/c1-2-4-14 (5-3-1)19-15-6-8-16 (9-7-15)20-17-10-12-18-13-11-17;/h1-9,17-18H,10-13H2;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4-Phenoxyphenoxy)piperidine hydrochloride include a molecular weight of 305.8 and a molecular formula of C17H20ClNO2 .Wissenschaftliche Forschungsanwendungen
Piperidine Derivatives in Drug Development
Selective Serotonin Reuptake Inhibitors (SSRIs) : Piperidine derivatives, such as Paroxetine hydrochloride, a phenylpiperidine derivative, are noted for their role as selective serotonin reuptake inhibitors (SSRIs), indicating their applications in treating depression, anxiety disorders, and related conditions (Germann et al., 2013).
Crystal Structure Analysis : The structural analysis of 4-Piperidinecarboxylic acid hydrochloride provides insights into its molecular conformation and potential interactions, which is crucial for the development of pharmaceuticals and understanding their mechanisms of action (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Fibrates with Piperidine Moiety : New fibrates containing piperidine and other moieties have been synthesized and shown to exhibit superior activities in decreasing triglyceride, cholesterol, and blood sugar levels compared to existing drugs, suggesting applications in treating metabolic disorders (Komoto et al., 2000).
Piperidine Derivatives in Biological Activities
Anticancer Properties : Certain piperidine derivatives have been evaluated for their cytotoxic and carbonic anhydrase enzyme inhibitory effects, with some showing potential as lead molecules for anticancer drug development (Yamali et al., 2016).
Synthesis and Structural Characterization : The synthesis and structural characterization of N-phenethyl-4-hydroxy-4-phenyl piperidine hydrochloride highlights its potential biological activity and application in cellular growth inhibition, particularly in anti-leukemia research (Wang et al., 2009).
Safety And Hazards
The safety data sheet for a related compound, Piperidine, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . The safety information for 4-(4-Phenoxyphenoxy)piperidine hydrochloride itself is not available in the search results.
Eigenschaften
IUPAC Name |
4-(4-phenoxyphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2.ClH/c1-2-4-14(5-3-1)19-15-6-8-16(9-7-15)20-17-10-12-18-13-11-17;/h1-9,17-18H,10-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSQHNIBTACYHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)OC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Phenoxyphenoxy)piperidine hydrochloride | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1451023.png)











